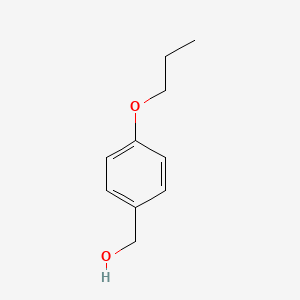

(4-Propoxyphenyl)methanol

Description

The exact mass of the compound (4-Propoxyphenyl)methanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406734. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (4-Propoxyphenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Propoxyphenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-propoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h3-6,11H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUJZENMUXBWWFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40324439 | |

| Record name | (4-propoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40324439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90925-43-2 | |

| Record name | 4-Propoxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90925-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 406734 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090925432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 90925-43-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406734 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-propoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40324439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-propoxyphenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-Propoxyphenyl)methanol CAS number

An In-Depth Technical Guide to (4-Propoxyphenyl)methanol

Abstract

This technical guide provides a comprehensive overview of (4-Propoxyphenyl)methanol, a key chemical intermediate in synthetic organic chemistry. This document delves into its fundamental chemical and physical properties, outlines a detailed and validated laboratory-scale synthesis protocol, discusses its applications in the fields of pharmaceutical research and drug development, and provides critical safety and handling information. The objective is to equip researchers, scientists, and drug development professionals with the necessary technical knowledge and practical insights to effectively and safely utilize this compound in their work.

Compound Identification and Physicochemical Properties

(4-Propoxyphenyl)methanol, also known as 4-propoxybenzyl alcohol, is an aromatic alcohol characterized by a propyloxy substituent at the para position of the benzyl alcohol scaffold. This structure imparts specific solubility and reactivity characteristics that make it a valuable building block in multi-step syntheses.

Its primary identifiers and key properties are summarized below for quick reference.

Table 1: Core Identifiers for (4-Propoxyphenyl)methanol

| Identifier | Value | Source |

| CAS Number | 90925-43-2 | [1][2] |

| Molecular Formula | C₁₀H₁₄O₂ | [1][2] |

| IUPAC Name | (4-propoxyphenyl)methanol | [2] |

| Synonyms | 4-propoxybenzyl alcohol, 4-n-propyloxybenzyl alcohol | [2] |

| EC Number | 830-199-7 | [2] |

| MDL Number | MFCD06202634 | [1] |

Table 2: Computed Physicochemical Properties

| Property | Value | Unit | Source |

| Molecular Weight | 166.22 | g/mol | [2] |

| XLogP3 | 2.0 | [2] | |

| Hydrogen Bond Donor Count | 1 | [2] | |

| Hydrogen Bond Acceptor Count | 2 | [2] | |

| Rotatable Bond Count | 4 | [2] | |

| Exact Mass | 166.099379685 | Da | [2] |

| Topological Polar Surface Area | 29.5 | Ų | [2] |

Synthesis and Purification Protocol

The synthesis of (4-Propoxyphenyl)methanol is most commonly and efficiently achieved through the reduction of its corresponding aldehyde, 4-propoxybenzaldehyde. The selection of sodium borohydride (NaBH₄) as the reducing agent is a deliberate choice rooted in its chemoselectivity and operational safety. Unlike more powerful reducing agents such as lithium aluminum hydride (LAH), NaBH₄ is a mild reductant that selectively reduces aldehydes and ketones without affecting other potentially sensitive functional groups. Its stability in protic solvents like methanol or ethanol simplifies the reaction setup and workup procedures, making it a reliable and scalable method for laboratory synthesis.

Synthesis Workflow Diagram

Caption: A standard laboratory workflow for the synthesis and purification of (4-Propoxyphenyl)methanol.

Detailed Step-by-Step Methodology

Materials:

-

4-propoxybenzaldehyde (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Methanol (reagent grade)

-

Acetone

-

Ethyl acetate

-

Saturated sodium chloride solution (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-propoxybenzaldehyde in methanol (approx. 10 mL per gram of aldehyde).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to 0-5°C. This step is crucial to moderate the initial exothermic reaction upon addition of the hydride reagent.

-

Reagent Addition: Slowly add sodium borohydride in small portions over 20-30 minutes. The portion-wise addition prevents a rapid, uncontrolled evolution of hydrogen gas and helps maintain the low temperature.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde spot is fully consumed (typically 1-2 hours).

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath and cautiously add acetone to quench any unreacted NaBH₄. Stir for 15 minutes.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add deionized water and ethyl acetate. Transfer the mixture to a separatory funnel, shake vigorously, and allow the layers to separate. Extract the aqueous layer two more times with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash sequentially with deionized water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Characterization: Combine the pure fractions, concentrate under reduced pressure, and place under high vacuum to remove residual solvent. Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.

Applications in Research and Drug Development

(4-Propoxyphenyl)methanol is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate and building block in the synthesis of more complex molecules.[3] Its utility stems from the versatile reactivity of its functional groups.

-

Scaffold for API Synthesis: The benzyl alcohol moiety is a common structural motif in medicinal chemistry. The hydroxyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted into an ether or ester, providing numerous pathways for molecular elaboration.[3]

-

Drug Discovery Libraries: In early-stage drug discovery, this compound can be used as a starting material to generate libraries of related compounds for high-throughput screening.[3] The propoxy group provides a degree of lipophilicity that can be advantageous for modulating the pharmacokinetic properties of a potential drug candidate.

-

Controlled Release Systems: While not a direct application of the small molecule itself, understanding the behavior of related functionalized molecules is key in designing drug delivery systems. For instance, the principles of diffusion and release from hydrogels are studied to create systems for the controlled delivery of various drugs.[4]

Synthetic Pathway Utility Diagram

Caption: Potential synthetic transformations of (4-Propoxyphenyl)methanol in drug development.

Safety and Handling

(4-Propoxyphenyl)methanol is a chemical that requires careful handling in a laboratory setting. Adherence to standard safety protocols is essential to minimize risk.

Table 3: GHS Hazard and Precautionary Information

| Category | Code | Statement | Source |

| Hazard | H302 | Harmful if swallowed. | [1] |

| H315 | Causes skin irritation. | [1][2][5] | |

| H319 | Causes serious eye irritation. | [1][2][5] | |

| H335 | May cause respiratory irritation. | [1][2][5] | |

| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [1][2] |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [1] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [1] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][2] |

Laboratory Handling Guidelines

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a flame-resistant lab coat, and chemical-resistant gloves.

-

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6]

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

-

(4-Propoxyphenyl)methanol - Oakwood Chemical. [Link]

-

Chemical Label (4-propoxyphenyl)methanol. [Link]

-

(4-Propoxyphenyl)methanol | C10H14O2 | CID 347843 - PubChem. [Link]

-

(4-Propylphenyl)methanol | C10H14O | CID 2760472 - PubChem. [Link]

-

Innovations in Pharmaceutical Processes with Pharma-Grade Methanol - Purosolv. [Link]

-

The Critical Role of Certified Pharmacopeia Methanol in Research and Development. [Link]

-

How to Safely handle Methanol - YouTube. [Link]

-

Development of Polyvinyl Alcohol Hydrogels for Controlled Glucose Release in Biomedical Applications - MDPI. [Link]

- WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.

-

The Role of (3,4-Dimethylphenyl)methanol in Pharmaceutical Synthesis. [Link]

Sources

Solubility of (4-Propoxyphenyl)methanol in organic solvents

An In-Depth Technical Guide to the Solubility of (4-Propoxyphenyl)methanol in Organic Solvents

Introduction

(4-Propoxyphenyl)methanol is an aromatic alcohol characterized by a phenyl ring substituted with both a hydroxymethyl group and a propoxy group. This unique combination of functional groups—a hydrogen-bonding alcohol, a polar ether, and non-polar aromatic and alkyl components—results in a nuanced solubility profile that is of significant interest to researchers in materials science and drug development. Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, formulation, and application as an intermediate or active pharmaceutical ingredient (API).[1]

This technical guide provides a comprehensive analysis of the factors governing the solubility of (4-propoxyphenyl)methanol. It synthesizes theoretical principles with practical, field-proven methodologies to offer a robust framework for scientists and developers. We will explore the molecule's structural attributes, predict its behavior in different solvent classes, and provide a detailed protocol for empirical solubility determination.

Physicochemical Drivers of Solubility

The solubility of a solute in a solvent is fundamentally governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions. The principle of "like dissolves like" serves as a useful heuristic, suggesting that substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible.

Structural Analysis of (4-Propoxyphenyl)methanol

The solubility behavior of (4-propoxyphenyl)methanol is a direct consequence of its molecular structure, which contains distinct regions with different polarities.

-

Hydroxyl (-CH₂OH) Group: This primary alcohol group is the most significant contributor to the molecule's polarity. It can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom), promoting strong interactions with polar protic solvents like alcohols.[2]

-

Propoxy (-O-CH₂CH₂CH₃) Group: This group consists of a polar ether linkage and a non-polar n-propyl chain. The ether oxygen can act as a hydrogen bond acceptor, contributing to solubility in polar solvents. However, the three-carbon alkyl chain increases the molecule's lipophilicity and steric bulk, enhancing its affinity for non-polar environments.

-

Phenyl Ring: The aromatic ring is predominantly non-polar and lipophilic, capable of engaging in van der Waals forces and π-π stacking interactions. This feature promotes solubility in non-polar aromatic solvents like toluene and benzene.

The interplay of these groups dictates the molecule's overall solubility. The computed XLogP3 value, a measure of lipophilicity, is 2.0, indicating a molecule with a balance of hydrophilic and lipophilic characteristics.[3]

Caption: Key functional groups of (4-propoxyphenyl)methanol and their influence on solubility.

Predicted Solubility Profile in Organic Solvents

Based on the structural analysis, we can predict the solubility of (4-propoxyphenyl)methanol across different classes of organic solvents.

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol)

These solvents can donate and accept hydrogen bonds. Due to the strong hydrogen bonding capability of the hydroxyl group in (4-propoxyphenyl)methanol, it is expected to exhibit high solubility in short-chain alcohols like methanol and ethanol.[4] As the alkyl chain of the alcohol solvent increases (e.g., butanol, octanol), the overall polarity of the solvent decreases, which may slightly reduce but still maintain good solubility.

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO))

These solvents have significant dipole moments but do not donate hydrogen bonds. They can, however, act as hydrogen bond acceptors. The hydroxyl group of (4-propoxyphenyl)methanol can donate a hydrogen bond to the solvent's electronegative atom (e.g., the oxygen in acetone or DMSO). This, combined with dipole-dipole interactions, suggests good to high solubility in this class of solvents. Analogous compounds like benzyl alcohol are miscible in acetone and ether.[5][6]

Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether)

The solubility in non-polar solvents is driven by weaker van der Waals forces. The presence of the large, non-polar phenyl ring and the propyl chain gives (4-propoxyphenyl)methanol significant lipophilic character. Therefore, it is expected to have moderate to good solubility in solvents like toluene and diethyl ether. Its solubility in aliphatic hydrocarbons like hexane will likely be lower but still significant compared to a more polar molecule like benzyl alcohol, due to the added propyl group.[2]

Summary of Predicted Solubility

| Solvent Class | Representative Solvents | Key Interaction Type | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Hydrogen Bonding (Donor & Acceptor) | High | The hydroxyl group of the solute readily interacts with protic solvents.[2] |

| Polar Aprotic | Acetone, DMSO, THF | Dipole-Dipole, Hydrogen Bonding (Acceptor) | Good to High | Strong dipole moments and H-bond acceptor sites in solvents interact well with the solute.[5] |

| Non-Polar | Toluene, Hexane, Diethyl Ether | Van der Waals Forces | Moderate to Good | The lipophilic phenyl and propyl groups enhance solubility in non-polar media. |

Experimental Protocol: Equilibrium Solubility Determination

To obtain quantitative solubility data, the saturation shake-flask method is the gold standard and is recommended by regulatory bodies for its reliability.[7][8] This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

Principle

An excess amount of the solid compound is added to the solvent to create a saturated solution. The mixture is agitated at a constant temperature until equilibrium is reached, meaning the rate of dissolution equals the rate of precipitation. The solid and liquid phases are then separated, and the concentration of the dissolved solute in the supernatant is quantified using a suitable analytical technique.

Step-by-Step Methodology

-

Preparation: Add an excess of crystalline (4-propoxyphenyl)methanol to a series of vials, each containing a known volume of a selected organic solvent. "Excess" ensures that undissolved solid remains at the end of the experiment.

-

Equilibration: Seal the vials to prevent solvent evaporation. Place them in a mechanical shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials at a consistent speed that ensures the solid particles are well-suspended without creating a vortex.[8]

-

Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), cease agitation and allow the vials to stand for a short period to let the excess solid settle.

-

Phase Separation: Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove all undissolved particles. This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the clear filtrate with a suitable solvent to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the concentration of (4-propoxyphenyl)methanol in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Confirmation of Equilibrium: Compare the concentration values obtained at different time points. Equilibrium is confirmed when consecutive measurements are statistically identical (e.g., within ±5%).

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Applications in Drug Development and Research

A well-characterized solubility profile is indispensable for the advancement of chemical compounds in a research and development pipeline.

-

Process Chemistry and Purification: Knowledge of solubility in various solvents allows for the design of efficient crystallization procedures. A solvent system in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures is ideal for achieving high-purity crystals with good yield.

-

Formulation Development: For APIs, solubility is a primary determinant of bioavailability.[9] Solubility data guides the selection of excipients and solvent systems for liquid formulations (e.g., oral solutions, injectables) and is crucial for developing amorphous solid dispersions for poorly soluble drugs.[1]

-

Analytical Method Development: Understanding solubility is essential for preparing stock solutions and mobile phases in analytical techniques like HPLC and spectroscopy.

Conclusion

(4-Propoxyphenyl)methanol presents a balanced solubility profile owing to its combination of polar, hydrogen-bonding, and non-polar functional groups. It is predicted to be highly soluble in polar protic and aprotic organic solvents and moderately to well-soluble in non-polar solvents. This versatile solubility makes it a tractable compound for various applications in chemical synthesis and pharmaceutical sciences. While theoretical predictions provide a strong directional guide, the empirical determination of quantitative solubility data via robust methods like the shake-flask protocol is essential for process optimization, formulation design, and regulatory compliance.

References

- Vertex AI Search. (n.d.). Benzyl alcohol | Solubility of Things.

- Nazarbayev University. (2025, January 1). Solubility Properties of Methanol in Inorganic Solvents. Elsevier.

- Chemistry LibreTexts. (2019, June 5). 4.4 Solubility.

- Wikipedia. (n.d.). Benzyl alcohol.

- ACS Publications. (2025, August 16). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design.

- PubChem, National Institutes of Health. (n.d.). (4-Propoxyphenyl)methanol.

- PubChem, National Institutes of Health. (n.d.). Benzyl Alcohol.

- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

- (2023, August 31). Solubility of Organic Compounds.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Sciencemadness Wiki. (2023, September 9). Benzyl alcohol.

- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

- World Health Organization (WHO). (n.d.). Annex 4.

Sources

- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. (4-Propoxyphenyl)methanol | C10H14O2 | CID 347843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. research.nu.edu.kz [research.nu.edu.kz]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. who.int [who.int]

- 9. rheolution.com [rheolution.com]

(4-Propoxyphenyl)methanol: A Scaffolding for Innovation in Medicinal Chemistry and Materials Science

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(4-Propoxyphenyl)methanol, a seemingly unassuming aromatic alcohol, presents a landscape rich with untapped research possibilities. Its unique combination of a reactive benzylic alcohol, a modifiable aromatic core, and a lipophilic propoxy chain makes it a versatile building block for novel therapeutic agents and advanced functional materials. This guide provides an in-depth exploration of (4-Propoxyphenyl)methanol, from its fundamental properties and synthesis to a forward-looking analysis of its potential research applications. By synthesizing established chemical principles with emergent research trends, we aim to equip researchers with the foundational knowledge and innovative spark to unlock the full potential of this intriguing molecule.

Molecular Profile and Physicochemical Characteristics

(4-Propoxyphenyl)methanol, also known as 4-propoxybenzyl alcohol, is a substituted aromatic alcohol with the molecular formula C₁₀H₁₄O₂ and a molecular weight of approximately 166.22 g/mol .[1] Its structure features a central benzene ring para-substituted with a propoxy group and a hydroxymethyl group. This arrangement imparts a balance of hydrophilic and lipophilic character, influencing its solubility and potential interactions with biological systems and other chemical moieties.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₂ | PubChem[1] |

| Molecular Weight | 166.22 g/mol | PubChem[1] |

| CAS Number | 90925-43-2 | PubChem[1] |

| Appearance | Colorless to light yellow liquid or solid | N/A |

| Boiling Point | ~259 °C (estimated) | N/A |

| LogP | 2.1 (estimated) | N/A |

| Solubility | Soluble in common organic solvents like ethanol, methanol, and dichloromethane. Limited solubility in water. | N/A |

Safety Profile: (4-Propoxyphenyl)methanol is classified as a skin, eye, and respiratory irritant.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis and Characterization

The most direct and efficient route to (4-Propoxyphenyl)methanol is through the reduction of its corresponding aldehyde, 4-propoxybenzaldehyde. This transformation can be readily achieved using a variety of reducing agents, with sodium borohydride being a common and practical choice due to its selectivity, mild reaction conditions, and operational simplicity.

Recommended Synthesis Protocol: Reduction of 4-Propoxybenzaldehyde

This protocol outlines a standard laboratory procedure for the synthesis of (4-Propoxyphenyl)methanol.

Materials:

-

4-Propoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-propoxybenzaldehyde (1 equivalent) in methanol.

-

Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.

-

Reduction: Slowly add sodium borohydride (1.1-1.5 equivalents) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting aldehyde.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the effervescence ceases. This step neutralizes the excess borohydride and the resulting borate esters.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

-

Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (4-Propoxyphenyl)methanol.

-

Purification (Optional): If necessary, the crude product can be further purified by flash column chromatography on silica gel, typically using a mixture of ethyl acetate and hexanes as the eluent.

Characterization

Due to the lack of publicly available spectra for (4-Propoxyphenyl)methanol, the following are predicted characterization data based on its chemical structure and comparison with closely related analogs like 4-methoxybenzyl alcohol.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.28 (d, J = 8.4 Hz, 2H, Ar-H)

-

δ 6.89 (d, J = 8.4 Hz, 2H, Ar-H)

-

δ 4.62 (s, 2H, -CH₂OH)

-

δ 3.93 (t, J = 6.6 Hz, 2H, -OCH₂CH₂CH₃)

-

δ 1.85-1.75 (m, 2H, -OCH₂CH₂CH₃)

-

δ 1.02 (t, J = 7.4 Hz, 3H, -OCH₂CH₂CH₃)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ 159.0, 133.5, 128.7 (2C), 114.7 (2C), 69.8, 65.0, 22.6, 10.5

-

-

Infrared (IR) Spectroscopy (neat, cm⁻¹):

-

Broad peak around 3350 cm⁻¹ (O-H stretch)

-

Peaks around 3000-2850 cm⁻¹ (C-H sp³ and sp² stretches)

-

Peaks around 1610, 1510 cm⁻¹ (C=C aromatic stretches)

-

Strong peak around 1245 cm⁻¹ (C-O ether stretch)

-

Peak around 1030 cm⁻¹ (C-O alcohol stretch)

-

-

Mass Spectrometry (EI):

-

M⁺ at m/z = 166

-

Key fragments at m/z = 124 (M - C₃H₆), 107 (M - C₃H₇O), 97 (M - C₄H₇O)

-

Potential Research Areas: A Call to Exploration

The true value of (4-Propoxyphenyl)methanol lies in its potential as a versatile starting material for a wide array of novel molecules. Its bifunctional nature allows for diverse chemical modifications, opening doors to new discoveries in medicinal chemistry and materials science.

Medicinal Chemistry: A Scaffold for Drug Discovery

The 4-alkoxybenzyl alcohol motif is present in a number of biologically active compounds, suggesting that (4-Propoxyphenyl)methanol could serve as a valuable scaffold for the synthesis of new therapeutic agents.

Several compounds containing alkoxyphenyl moieties have demonstrated anti-inflammatory and analgesic activities. The propoxy group in (4-Propoxyphenyl)methanol can enhance lipophilicity, potentially improving cell membrane permeability and oral bioavailability of its derivatives.

Proposed Research Workflow:

Caption: Proposed workflow for the discovery of novel anti-inflammatory and analgesic agents derived from (4-Propoxyphenyl)methanol.

The structural similarity of (4-Propoxyphenyl)methanol to certain natural phenols and their derivatives suggests its potential as a precursor for new antimicrobial compounds. The hydroxyl group can be converted to various esters and ethers, while the aromatic ring can undergo electrophilic substitution to introduce additional functional groups that may enhance antimicrobial activity.

Key Experimental Protocol: Ether Synthesis via Williamson Ether Synthesis

-

Deprotonation: In a flame-dried, inert atmosphere (N₂ or Ar) flask, dissolve (4-Propoxyphenyl)methanol (1 equivalent) in anhydrous tetrahydrofuran (THF). Add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C.

-

Activation: Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Alkylation: Add the desired alkyl halide (e.g., a functionalized benzyl bromide) (1.1 equivalents) and stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

-

Work-up: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography.

Materials Science: A Building Block for Functional Polymers and Liquid Crystals

The rigid aromatic core and the flexible propoxy tail of (4-Propoxyphenyl)methanol make it an interesting candidate for the synthesis of novel polymers and liquid crystals.

The hydroxyl group of (4-Propoxyphenyl)methanol can participate in condensation polymerization reactions with diacyl chlorides or phosgene (or a phosgene equivalent) to form polyesters and polycarbonates, respectively. The propoxy group can influence the polymer's thermal properties, solubility, and potential for self-assembly.

Logical Relationship for Polymer Synthesis:

Caption: Potential pathways for the synthesis of novel polyesters and polycarbonates from (4-Propoxyphenyl)methanol.

The rod-like structure of the 4-propoxybenzyl moiety is a common feature in many liquid crystalline compounds.[2] (4-Propoxyphenyl)methanol can be elaborated into more complex molecules with mesogenic properties through esterification or etherification of the hydroxyl group with other rigid or flexible molecular fragments. The propoxy chain can contribute to the formation of desired mesophases.

Conclusion and Future Outlook

(4-Propoxyphenyl)methanol is a commercially available and synthetically accessible molecule that holds considerable, yet largely unexplored, potential. This guide has outlined its fundamental properties and provided a robust protocol for its synthesis. More importantly, it has highlighted promising avenues for future research in both medicinal chemistry and materials science. The lack of extensive literature on this specific compound should be viewed not as a deterrent, but as an open invitation for innovation. It is our hope that this technical guide will serve as a catalyst for new research endeavors that will fully elucidate and exploit the scientific potential of (4-Propoxyphenyl)methanol.

References

-

PubChem. (4-Propoxyphenyl)methanol. National Center for Biotechnology Information. Retrieved from: [Link]

-

MDPI. Vertical Orientation of Liquid Crystal on Polystyrene Substituted with n-Alkylbenzoate-p-oxymethyl Pendant Group as a Liquid Crystal Precursor. Retrieved from: [Link]

-

PubChem. (4-Propoxyphenyl)methanol. National Center for Biotechnology Information. Retrieved from: [Link]

-

MDPI. Aggregation-Induced Emission-Active Cyanostilbene-Based Liquid Crystals: Self-Assembly, Photophysical Property, and Multiresponsive Behavior. Retrieved from: [Link]

-

ResearchGate. The chemical structures of the liquid crystals used in the experiments. Retrieved from: [Link]

-

MDPI. Vertical Orientation of Liquid Crystal on Polystyrene Substituted with n-Alkylbenzoate-p-oxymethyl Pendant Group as a Liquid Crystal Precursor. Retrieved from: [Link]

Sources

Methodological & Application

Application Note: A Streamlined Protocol for the Synthesis of S-(4-propoxybenzyl)-L-cysteine, a Novel Trityl-type Protected Amino Acid

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of S-(4-propoxybenzyl)-L-cysteine, a valuable substituted S-trityl-L-cysteine derivative for applications in solid-phase peptide synthesis (SPPS) and drug development. The introduction of a 4-propoxybenzyl group onto the thiol side chain of L-cysteine offers a nuanced level of acid lability, potentially allowing for more selective deprotection strategies compared to the traditional trityl group. This guide details a straightforward, acid-catalyzed S-alkylation reaction using (4-Propoxyphenyl)methanol. We will delve into the mechanistic rationale behind the protocol, provide a step-by-step synthesis and purification guide, and discuss methods for the characterization of the final product. This protocol is designed for researchers, scientists, and drug development professionals seeking to expand their toolkit of non-canonical, protected amino acids.

Introduction: The Significance of Cysteine Protection in Modern Synthesis

The thiol group of cysteine is a cornerstone of peptide and protein structure and function, primarily through the formation of disulfide bridges that stabilize tertiary and quaternary structures.[1] However, its high nucleophilicity presents a significant challenge during chemical synthesis, necessitating the use of protecting groups to prevent undesirable side reactions.[1][2] The trityl (Trt) group is a widely used, acid-labile protecting group for the cysteine thiol, readily cleaved by trifluoroacetic acid (TFA) during the final steps of solid-phase peptide synthesis (SPPS).[3]

The development of substituted trityl groups, such as the 4-methoxytrityl (Mmt) group, has enabled more finely tuned deprotection strategies, allowing for orthogonal protection schemes where specific protecting groups can be removed while others remain intact.[3] This is crucial for the synthesis of complex peptides with multiple disulfide bonds or for on-resin modifications.[1][4] This application note introduces a protocol for the synthesis of S-(4-propoxybenzyl)-L-cysteine, a novel derivative that leverages a 4-propoxybenzyl protecting group. The increased electron-donating character of the propoxy group, compared to the methoxy group of Mmt, is hypothesized to further modulate the lability of the S-protecting group, offering potential advantages in specific synthetic contexts.

Beyond its role in peptide synthesis, S-trityl-L-cysteine and its analogs have demonstrated significant biological activity, including potent and selective inhibition of the mitotic kinesin Eg5, a target for anticancer drug development.[5][6][7] The synthesis of novel derivatives like S-(4-propoxybenzyl)-L-cysteine could therefore also be of interest for screening in drug discovery programs.

Mechanistic Rationale: Acid-Catalyzed S-Alkylation

The synthesis of S-(4-propoxybenzyl)-L-cysteine is achieved through a direct, acid-catalyzed S-alkylation of the L-cysteine thiol with (4-Propoxyphenyl)methanol. The reaction proceeds via the following proposed mechanism:

Caption: Proposed mechanism for the acid-catalyzed synthesis of S-(4-propoxybenzyl)-L-cysteine.

In the presence of a strong acid such as trifluoroacetic acid (TFA), the hydroxyl group of (4-Propoxyphenyl)methanol is protonated, forming a good leaving group (water). Subsequent loss of water generates a resonance-stabilized secondary benzylic carbocation. The electron-donating propoxy group at the para position significantly stabilizes this carbocation, facilitating its formation. The nucleophilic thiol group of L-cysteine then attacks the electrophilic carbocation, forming the new carbon-sulfur bond. A final deprotonation step yields the desired S-(4-propoxybenzyl)-L-cysteine product. This method is adapted from established procedures for the synthesis of S-trityl cysteines using triphenylmethanol and TFA.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| L-Cysteine | ≥98% | Sigma-Aldrich | |

| (4-Propoxyphenyl)methanol | ≥97% | Combi-Blocks | |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Fisher Scientific | Corrosive, handle with care in a fume hood. |

| Dichloromethane (DCM) | ACS Grade | VWR | |

| Diethyl Ether | Anhydrous | EMD Millipore | |

| Methanol | ACS Grade | VWR | |

| Deionized Water | |||

| Sodium Bicarbonate | ACS Grade | For neutralization. | |

| Anhydrous Magnesium Sulfate | For drying. |

Equipment

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Rotary evaporator

-

Ice bath

-

Separatory funnel

-

Glass funnel and filter paper

-

pH paper or pH meter

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (MS)

-

Nuclear Magnetic Resonance (NMR) Spectrometer

Step-by-Step Synthesis Procedure

Caption: Experimental workflow for the synthesis of S-(4-propoxybenzyl)-L-cysteine.

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve L-cysteine (1.21 g, 10 mmol) in trifluoroacetic acid (20 mL). Stir the mixture until the L-cysteine is fully dissolved.

-

Cooling: Place the flask in an ice bath and cool the solution to 0°C.

-

Addition of Alcohol: In a separate beaker, dissolve (4-Propoxyphenyl)methanol (1.66 g, 10 mmol) in a minimal amount of dichloromethane (approx. 5-10 mL). Add this solution dropwise to the cold L-cysteine/TFA mixture over 15 minutes with continuous stirring.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

-

Work-up and Precipitation: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the majority of the TFA and DCM.

-

Precipitation: To the resulting viscous oil, add cold diethyl ether (100 mL) with vigorous stirring. This will cause the product to precipitate as a white solid.

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold diethyl ether (3 x 20 mL) to remove any unreacted starting material and byproducts.

-

Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot methanol. Add deionized water dropwise until the solution becomes cloudy. Allow the solution to cool to room temperature and then place it in a refrigerator (4°C) for several hours to facilitate crystallization.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under high vacuum to a constant weight.

Product Characterization

The identity and purity of the synthesized S-(4-propoxybenzyl)-L-cysteine should be confirmed by standard analytical techniques.

| Analytical Method | Expected Results |

| HPLC | A single major peak indicating high purity (>95%). |

| Mass Spectrometry (ESI-MS) | Calculated [M+H]⁺: C₁₃H₁₉NO₃S = 286.11. Observed m/z should correspond to this value. |

| ¹H NMR (400 MHz, D₂O) | Characteristic peaks for the propoxy group (triplet and sextet), aromatic protons, benzylic methylene protons, and cysteine backbone protons. |

| ¹³C NMR (100 MHz, D₂O) | Resonances corresponding to all unique carbon atoms in the molecule. |

Deprotection Considerations

The S-(4-propoxybenzyl) group is designed to be labile under acidic conditions. For cleavage from a solid-phase resin and global deprotection, a standard TFA "cleavage cocktail" is recommended. The presence of the electron-donating propoxy group may render this protecting group more acid-labile than the standard trityl group.

A typical cleavage cocktail would be:

-

TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)

The triisopropylsilane (TIS) acts as a scavenger to irreversibly quench the liberated 4-propoxybenzyl cation, preventing potential re-alkylation of the cysteine thiol or modification of other sensitive residues like tryptophan.[3][8] The efficiency of cleavage should be monitored by HPLC to optimize the reaction time.

Safety and Handling

-

Trifluoroacetic Acid (TFA): Highly corrosive and toxic. Always handle in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

(4-Propoxyphenyl)methanol: May cause skin and eye irritation. Avoid inhalation and direct contact.[8][9]

-

Solvents: Dichloromethane, diethyl ether, and methanol are flammable and should be handled away from ignition sources. Methanol is toxic if ingested, inhaled, or absorbed through the skin.[10][11]

-

General Precautions: Perform all operations in a well-ventilated area. Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This application note details a robust and straightforward protocol for the synthesis of S-(4-propoxybenzyl)-L-cysteine. The use of (4-Propoxyphenyl)methanol in an acid-catalyzed reaction with L-cysteine provides a high-yielding route to this novel protected amino acid. The resulting product is a valuable building block for peptide chemists and drug discovery scientists, offering a new option for cysteine protection with potentially unique acid lability characteristics. The detailed procedures for synthesis, purification, and characterization provide a solid foundation for researchers to incorporate this compound into their synthetic workflows.

References

- Spears, R. J., & Fascione, M. A. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9919-9981. doi:10.1039/D1CS00271F

- Woll, M. G. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from a hypothetical article on a chemical supplier's website.

-

Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

- Hiskey, R. G., & Adams, J. B. (1965). On cysteine and cystine peptides. Part V. S-trityl- and S-diphenylmethyl-cysteine derivatives. Journal of the Chemical Society, 2178-2184.

-

PubChem. (n.d.). (4-Propoxyphenyl)methanol. Retrieved from [Link]

- O'Connell, M. J., et al. (2010). Biochemical analysis of cellular target of S-trityl-L-cysteine derivatives using affinity matrix. Bioorganic & Medicinal Chemistry Letters, 20(5), 1648-1651.

-

Royal Society of Chemistry. (2021). Cysteine protecting groups: applications in peptide and protein science. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

- DeBonis, S., et al. (2004). In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumour activities. Molecular Cancer Therapeutics, 3(9), 1079-1090.

- Hiskey, R. G., & Adams, J. B. Jr. (1965). On cysteine and cystine peptides. Part V. S-Trityl- and S-diphenylmethyl-cysteine derivatives. Journal of Organic Chemistry, 30(4), 1340-1343.

-

ResearchGate. (2018, January 4). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis? Retrieved from [Link]

-

MDPI. (2023, July 4). Effect of Synthetic Low-Odor Thiol-Based Hardeners Containing Hydroxyl and Methyl Groups on the Curing Behavior, Thermal, and Mechanical Properties of Epoxy Resins. Retrieved from [Link]

-

Methanol Institute. (2019, April 15). How to Safely handle Methanol [Video]. YouTube. Retrieved from [Link]

-

Methanol Institute. (n.d.). Methanol Safe Handling Manual. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. S-Alkylation of cysteine-containing peptides using thianthenium salts as an alkyl source in flow - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. L-cysteine as sustainable and effective sulfur source in the synthesis of diaryl sulfides and heteroarenethiols - Arabian Journal of Chemistry [arabjchem.org]

- 5. NMR-Based Mapping of Disulfide Bridges in Cysteine-Rich Peptides: Application to the μ-Conotoxin SxIIIA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US3974031A - Process for producing L-cysteine or its derivatives - Google Patents [patents.google.com]

- 7. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

- 10. youtube.com [youtube.com]

- 11. methanol.org [methanol.org]

Application Notes and Protocols: (4-Propoxyphenyl)methanol in the Synthesis of Liquid Crystals

Introduction: The Strategic Importance of (4-Propoxyphenyl)methanol in Liquid Crystal Design

Liquid crystals represent a unique state of matter, exhibiting properties between those of a conventional liquid and a solid crystal.[1] This dual nature makes them indispensable in a myriad of modern technologies, most notably in liquid crystal displays (LCDs). The design and synthesis of novel liquid crystal molecules, known as mesogens, are pivotal for advancing these technologies. The molecular architecture of a mesogen dictates its physical properties, such as its mesophase behavior, clearing point, and dielectric anisotropy.

(4-Propoxyphenyl)methanol emerges as a crucial building block in the synthesis of calamitic (rod-shaped) liquid crystals. Its structure offers a synthetically versatile platform, comprising a rigid phenyl ring that contributes to the core of the mesogen, a terminal propoxy group that influences the melting point and mesophase stability, and a reactive hydroxymethyl group that allows for the facile introduction of various linking groups and terminal functionalities. This strategic combination of features enables chemists to systematically tune the properties of the final liquid crystal molecule.

This guide provides a comprehensive overview of the application of (4-Propoxyphenyl)methanol in the synthesis of liquid crystals, detailing its properties, key synthetic transformations, and characterization of the resulting mesogens. The protocols outlined herein are designed to be robust and reproducible, providing researchers with the necessary tools to explore this fascinating class of materials.

Physicochemical Properties of (4-Propoxyphenyl)methanol

A thorough understanding of the starting material's properties is fundamental to successful synthesis. (4-Propoxyphenyl)methanol, also known as 4-propoxybenzyl alcohol, is a commercially available compound with the following key characteristics:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₂ | PubChem[2] |

| Molecular Weight | 166.22 g/mol | PubChem[2] |

| Appearance | Solid | Sigma-Aldrich[3] |

| SMILES | CCCOC1=CC=C(C=C1)CO | PubChem[2] |

| InChI Key | BUJZENMUXBWWFE-UHFFFAOYSA-N | PubChem[2] |

Safety Considerations: (4-Propoxyphenyl)methanol is classified as a skin and eye irritant and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Pathways Utilizing (4-Propoxyphenyl)methanol

The primary utility of (4-Propoxyphenyl)methanol in liquid crystal synthesis lies in its reactive alcohol functionality. This allows for its incorporation into larger molecular frameworks through common organic reactions, primarily esterification and etherification.

Esterification: A Cornerstone of Liquid Crystal Synthesis

Ester linkages are prevalent in liquid crystal design due to their chemical stability and their ability to contribute to the linearity of the mesogenic core. The reaction of (4-Propoxyphenyl)methanol with a carboxylic acid, typically an aromatic or cycloaliphatic acid, under acidic conditions or using a coupling agent, yields the desired ester.

General Reaction Scheme:

Caption: General workflow for esterification.

Protocol: Synthesis of 4-Propoxybenzyl 4-butylbenzoate

This protocol details the synthesis of a representative liquid crystal ester.

Materials:

-

(4-Propoxyphenyl)methanol

-

4-Butylbenzoic acid

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (4-Propoxyphenyl)methanol (1.0 eq) and 4-butylbenzoic acid (1.05 eq) in anhydrous DCM.

-

Add a catalytic amount of DMAP (0.1 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the pure liquid crystalline ester.

Rationale:

-

DCC/DMAP: This coupling system is highly efficient for ester formation at room temperature, avoiding the harsh conditions of traditional Fischer esterification.[6]

-

Anhydrous Conditions: The use of anhydrous solvent is crucial to prevent the hydrolysis of DCC and to maximize the yield of the ester.

-

Workup: The aqueous workup steps are essential to remove unreacted starting materials, the acidic or basic catalyst, and any water-soluble byproducts.

Schiff Base Formation: Creating Imine Linkages

Another common strategy involves the synthesis of Schiff bases (imines), which can also act as linking groups in liquid crystal molecules. This typically involves the condensation of an aldehyde with a primary amine. While (4-Propoxyphenyl)methanol is not a direct precursor, it can be easily oxidized to the corresponding aldehyde, 4-propoxybenzaldehyde, which can then be used in Schiff base formation.

Protocol: Synthesis of N-(4-propoxybenzylidene)-4-butylaniline

This two-step protocol illustrates the synthesis of a well-known nematic liquid crystal, a derivative of MBBA (N-(4-methoxybenzylidene)-4-butylaniline).[7][8][9]

Step 1: Oxidation of (4-Propoxyphenyl)methanol to 4-Propoxybenzaldehyde

Materials:

-

(4-Propoxyphenyl)methanol

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Silica gel

Procedure:

-

In a round-bottom flask, suspend PCC (1.5 eq) in anhydrous DCM.

-

Add a solution of (4-Propoxyphenyl)methanol (1.0 eq) in anhydrous DCM dropwise to the suspension.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-propoxybenzaldehyde, which can often be used in the next step without further purification.

Step 2: Condensation with 4-Butylaniline

Materials:

-

4-Propoxybenzaldehyde (from Step 1)

-

4-Butylaniline

-

Ethanol or Methanol

-

Acetic acid (catalytic amount)

Procedure:

-

Dissolve 4-propoxybenzaldehyde (1.0 eq) and 4-butylaniline (1.0 eq) in ethanol in a round-bottom flask.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 2-4 hours. The formation of the product can often be observed as a precipitate.

-

Cool the reaction mixture to room temperature and then in an ice bath to maximize crystallization.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain the pure N-(4-propoxybenzylidene)-4-butylaniline.[10]

Reaction Workflow:

Caption: Synthesis of a Schiff base liquid crystal.

Characterization of the Synthesized Liquid Crystals

Once the target molecule is synthesized and purified, its liquid crystalline properties must be characterized. This involves a combination of techniques to determine the types of mesophases present and the temperature ranges over which they are stable.

Key Characterization Techniques:

| Technique | Information Obtained |

| Differential Scanning Calorimetry (DSC) | Determines the phase transition temperatures (e.g., crystal to nematic, nematic to isotropic) and the associated enthalpy changes.[9] |

| Polarized Optical Microscopy (POM) | Allows for the visual identification of different liquid crystal phases based on their unique optical textures.[11] |

| X-ray Diffraction (XRD) | Provides information about the molecular arrangement and layer spacing in smectic phases. |

| Dielectric Spectroscopy | Measures the dielectric permittivity and loss tangent of the material, which are crucial for display applications.[12] |

Expected Results:

The specific mesophases and transition temperatures will depend on the overall molecular structure, including the length of the terminal alkyl chains and the nature of the linking groups. For example, the introduction of the propoxy group from (4-propoxyphenyl)methanol generally lowers the melting point compared to a methoxy or ethoxy group, potentially leading to a room-temperature nematic phase.

Conclusion

(4-Propoxyphenyl)methanol is a highly valuable and versatile starting material for the synthesis of a wide range of liquid crystalline materials. Its inherent structural features and the reactivity of its hydroxymethyl group provide a robust platform for the design and synthesis of novel mesogens with tailored properties. The protocols and characterization techniques outlined in this guide offer a solid foundation for researchers and professionals in the field to explore the potential of this important building block in the development of advanced liquid crystal technologies.

References

-

Synthesis and characterisation of new polymer liquid crystals for externally regulated Direct Methanol Fuel Cells. ResearchGate. Available at: [Link]

-

(4-Propoxyphenyl)methanol. PubChem. Available at: [Link]

-

The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls. ResearchGate. Available at: [Link]

-

The phase diagram for n-(4-methoxybenzylidene)-4-butylaniline (MBBA)... ResearchGate. Available at: [Link]

-

Characterization of Nematic Liquid Crystal Dielectric Properties Using Complementary FSSs Featuring Electrically Small Cell Gaps Across a Wide Sub-THz Range. IEEE Xplore. Available at: [Link]

-

Kinetics of Esterification of Propionic Acid with Methanol over a Fibrous Polymer-Supported Sulphonic Acid Catalyst. ResearchGate. Available at: [Link]

-

Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. Chromatography Online. Available at: [Link]

-

Vertical Orientation of Liquid Crystal on 4-n-Alkyloxyphenoxymethyl-Substituted Polystyrene Containing Liquid Crystal Precursor. MDPI. Available at: [Link]

-

Synthesis and Mesomorphic Properties of 4-(Methylthio)benzylidene-4'-n-alkanoyloxyanilines. Malaysian Journal of Chemistry. Available at: [Link]

-

Characterization of Nematic Liquid Crystals at Microwave Frequencies. MDPI. Available at: [Link]

- Esterification of acrylic acid with methanol. Google Patents.

-

CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. Available at: [Link]

-

Phase Transitions of N-(4-methoxybenzylidene)-4-butylaniline (MBBA) Confined within Mesoporous Silica. MDPI. Available at: [Link]

-

(PDF) Time-Domain Characterization of Nematic Liquid Crystals Using Additive Manufacturing Microstrip Lines. ResearchGate. Available at: [Link]

-

Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Available at: [Link]

-

Synthesis of Liquid Crystals. University of Colorado Boulder. Available at: [Link]

-

Esterification of acrylic acid with methanol by reactive chromatography: Experiments and simulations. ResearchGate. Available at: [Link]

-

(4-Propylphenyl)methanol. PubChem. Available at: [Link]

-

Time-Domain Characterization of Nematic Liquid Crystals Using Additive Manufacturing Microstrip Lines. IEEE Journals & Magazine. Available at: [Link]

-

(PDF) Phase Transitions of N-(4-methoxybenzylidene)-4-butylaniline (MBBA) Confined within Mesoporous Silica. ResearchGate. Available at: [Link]

-

Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor. PMC. Available at: [Link]

-

(4-Methylphenyl) methanol, n-propyl ether. Cheméo. Available at: [Link]

-

Methanol Solvent Properties. Available at: [Link]

Sources

- 1. ipme.ru [ipme.ru]

- 2. (4-Propoxyphenyl)methanol | C10H14O2 | CID 347843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2-Propoxyphenyl)methanol | Sigma-Aldrich [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. colorado.edu [colorado.edu]

- 12. Characterization of Nematic Liquid Crystal Dielectric Properties Using Complementary FSSs Featuring Electrically Small Cell Gaps Across a Wide Sub-THz Range | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Propoxyphenyl)methanol Derivatives

Welcome to the technical support center for the synthesis of (4-propoxyphenyl)methanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of molecules. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you improve your reaction yields and obtain high-purity products.

Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the synthesis of (4-propoxyphenyl)methanol derivatives.

Q1: What are the most common synthetic routes to prepare (4-propoxyphenyl)methanol?

A1: The two most prevalent and reliable methods for synthesizing (4-propoxyphenyl)methanol are:

-

Reduction of 4-propoxybenzaldehyde: This is a straightforward approach where the aldehyde functional group is reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

-

Grignard reaction: This involves the reaction of a Grignard reagent, such as methylmagnesium bromide, with 4-propoxybenzaldehyde to yield a secondary alcohol derivative. To obtain (4-propoxyphenyl)methanol itself, one would need to start with formaldehyde and a Grignard reagent derived from a 4-propoxyhalobenzene.[1][2][3]

Q2: I am planning a multi-step synthesis. Which route is generally preferred for producing (4-propoxyphenyl)methanol derivatives in high yield?

A2: For the specific synthesis of (4-propoxyphenyl)methanol, the reduction of 4-propoxybenzaldehyde is often preferred due to its simplicity, high yields, and milder reaction conditions compared to the Grignard reaction. However, if you are synthesizing a derivative with a substituted carbinol center (a secondary or tertiary alcohol), the Grignard reaction is the more versatile and appropriate choice.[1][2]

Q3: What are the key safety precautions I should take when working with the reagents for this synthesis?

A3: Safety is paramount in any chemical synthesis. For the synthesis of (4-propoxyphenyl)methanol and its derivatives, pay close attention to the following:

-

4-Propoxybenzaldehyde: This compound can be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[4] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Reducing agents:

-

Sodium borohydride (NaBH₄): Reacts with water and acids to produce flammable hydrogen gas. It is also toxic.

-

Lithium aluminum hydride (LiAlH₄): This is a highly reactive and pyrophoric reagent that reacts violently with water. It must be handled under an inert atmosphere (e.g., nitrogen or argon) and with extreme caution.

-

-

Grignard reagents: These are highly flammable, moisture-sensitive, and can react violently with water.[5] Anhydrous conditions are essential for their successful use.[6]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the synthesis of (4-propoxyphenyl)methanol derivatives.

Problem 1: Low or No Product Yield

Q: I performed the reduction of 4-propoxybenzaldehyde, but my final yield of (4-propoxyphenyl)methanol is very low. What could have gone wrong?

A: A low yield in the reduction of 4-propoxybenzaldehyde can stem from several factors. Let's break down the potential causes and solutions.

Potential Cause 1: Inactive Reducing Agent

The effectiveness of reducing agents like NaBH₄ and LiAlH₄ can diminish over time, especially if they have been improperly stored and exposed to moisture.

Troubleshooting Protocol:

-

Check the age and storage of your reducing agent. If it is old or has been exposed to air, it is likely less active.

-

Perform a small-scale test reaction with a known, reactive aldehyde to confirm the activity of your reducing agent.

-

If necessary, purchase a fresh bottle of the reducing agent.

Potential Cause 2: Incomplete Reaction

The reaction may not have gone to completion, leaving a significant amount of the starting aldehyde in the reaction mixture.

Troubleshooting Protocol:

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). This will allow you to visualize the consumption of the starting material and the formation of the product.

-

Ensure you are using the correct stoichiometry. A slight excess of the reducing agent is often used to drive the reaction to completion.

-

Check the reaction temperature. While NaBH₄ reductions can often be run at room temperature, some less reactive substrates may require gentle heating. For LiAlH₄, reactions are typically started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.

Potential Cause 3: Product Loss During Workup and Purification

(4-Propoxyphenyl)methanol is a polar compound, and significant amounts can be lost during the aqueous workup and extraction steps if not performed carefully.

Troubleshooting Protocol:

-

Saturate the aqueous layer with a salt like sodium chloride (brine) before extraction. This will decrease the solubility of the alcohol in the aqueous phase and improve its partitioning into the organic layer.

-

Perform multiple extractions with your organic solvent. Three to four extractions are generally more effective than a single large-volume extraction.

-

Choose an appropriate solvent for extraction. Dichloromethane or ethyl acetate are commonly used for extracting polar compounds.

Problem 2: Presence of Unexpected Byproducts

Q: After my synthesis, I see multiple spots on my TLC plate, and my NMR spectrum shows unexpected peaks. What are these byproducts and how can I avoid them?

A: The formation of byproducts is a common issue. Identifying the byproduct is the first step to mitigating its formation.

Potential Byproduct 1: Over-oxidation to 4-Propoxybenzoic Acid

If your starting aldehyde was exposed to air for a prolonged period, some of it may have oxidized to the corresponding carboxylic acid. This is particularly relevant if you are purifying the starting material before the reaction.

How to Identify:

-

TLC: The carboxylic acid will have a much lower Rf value than the aldehyde and alcohol.

-

NMR: You will see a characteristic broad singlet for the carboxylic acid proton (usually >10 ppm).

-

IR: A broad O-H stretch (around 3000 cm⁻¹) and a C=O stretch (around 1700 cm⁻¹) will be present.

Prevention and Removal:

-

Use fresh or properly stored 4-propoxybenzaldehyde.

-

The acidic byproduct can be easily removed by washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution, during the workup.

Potential Byproduct 2: Benzylic Ether Formation

Under certain conditions, especially with strong acids or high temperatures, benzylic alcohols can undergo self-condensation to form a dibenzylic ether.

How to Identify:

-

NMR: The NMR spectrum will be more complex, but you will see a characteristic signal for the -O-CH₂- protons.

-

Mass Spectrometry: The mass spectrum will show a peak corresponding to the molecular weight of the ether.

Prevention:

-

Avoid strongly acidic conditions during workup and purification.

-

Keep reaction and purification temperatures as low as possible.

Potential Byproduct 3: Side Reactions from Grignard Synthesis

If you are using a Grignard reaction, several side products can form.

-

Enolization of the aldehyde: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the aldehyde, leading to the recovery of starting material after workup.[3]

-

Reduction of the aldehyde: If the Grignard reagent has a beta-hydrogen, it can reduce the aldehyde to the corresponding alcohol (in this case, (4-propoxyphenyl)methanol).[3]

Prevention:

-

Use freshly prepared Grignard reagent.

-

Add the aldehyde to the Grignard reagent slowly at a low temperature to minimize side reactions.

-

Use an excess of the Grignard reagent to compensate for any that is consumed by side reactions or reaction with trace water.[5]

Problem 3: Difficulty in Purifying the Final Product

Q: My crude product is an oil, and I am having trouble purifying it by column chromatography. The fractions are not clean, and I am losing a lot of material on the column.

A: The purification of polar compounds like (4-propoxyphenyl)methanol can be challenging. Here are some strategies to improve your purification.

Strategy 1: Optimize Your Column Chromatography Conditions

-

Solvent System: For normal-phase silica gel chromatography, a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. Start with a low polarity mobile phase and gradually increase the polarity (gradient elution). This will help to separate your product from less polar impurities.

-

Silica Gel Deactivation: If your compound is sticking to the silica gel, you can try deactivating the silica by adding a small amount of a polar solvent, like triethylamine (for basic compounds) or acetic acid (for acidic compounds), to your eluent.

-

Alternative Stationary Phases: If silica gel is not giving good separation, consider using other stationary phases like alumina (basic or neutral) or reverse-phase silica (C18).[7][8] For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective technique.[9]

Strategy 2: Crystallization

If your product is a solid at room temperature or can be induced to crystallize, this is an excellent method for purification.

Protocol for Crystallization:

-

Choose a suitable solvent system. The ideal solvent is one in which your compound is soluble at high temperatures but insoluble at low temperatures.[10] You may need to experiment with different solvents or solvent mixtures.

-

Dissolve your crude product in the minimum amount of hot solvent.

-

Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Further cool the solution in an ice bath to maximize the yield of the crystals.

-

Collect the crystals by filtration and wash them with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Experimental Protocols

Protocol 1: Reduction of 4-Propoxybenzaldehyde with Sodium Borohydride

-

Dissolve 4-propoxybenzaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC.

-

Once the reaction is complete, quench the reaction by slowly adding water.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (4-propoxyphenyl)methanol.

-

Purify the crude product by column chromatography or crystallization.

Protocol 2: Grignard Reaction of 4-Propoxybenzaldehyde with Methylmagnesium Bromide

-

Set up a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

-

Add magnesium turnings (1.2 eq) to the flask.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of bromomethane in anhydrous diethyl ether to the dropping funnel and add a small amount to the magnesium.

-

Once the reaction starts (indicated by bubbling and a color change), add the remaining bromomethane solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for 30 minutes to ensure the formation of the Grignard reagent.

-

Cool the Grignard solution to 0 °C.

-